molecular formula C3H3NOS B085335 Acetyl isothiocyanate CAS No. 13250-46-9

Acetyl isothiocyanate

Cat. No.: B085335
CAS No.: 13250-46-9
M. Wt: 101.13 g/mol
InChI Key: VITFJKNVGRZRKB-UHFFFAOYSA-N
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Description

Acetyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C3H3NOS and its molecular weight is 101.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Epigenetic Modulation in Malignant Melanoma : Isothiocyanates (ITCs), including compounds like allyl isothiocyanate (AITC), have been studied for their potential to modulate histone acetylation and methylation, suggesting a role in epigenetic-induced anti-melanoma strategies (Mitsiogianni et al., 2019); (Mitsiogianni et al., 2021).

  • Induction of Apoptosis and Caspase-3-Like Protease Activity : Phenethyl isothiocyanate and similar ITCs have been shown to induce apoptosis in cancer cells, potentially through a caspase-3-dependent mechanism, suggesting a distinct mechanism for their chemopreventive functions (Yu et al., 1998).

  • Analytical Determination in Plant Samples : A method involving derivatization with N-acetyl-l-cysteine (NAC) and HPLC was developed for determining individual isothiocyanates in plant samples, indicating the importance of analytical techniques in studying these compounds (Pilipczuk et al., 2017).

  • Growth Inhibition in Prostate Cancer : Isothiocyanates were found to inhibit the activity of histone deacetylases (HDAC) and remodel chromatin in prostate cancer cells, activating cell cycle inhibitors like p21 for growth inhibition (Beklemisheva et al., 2006).

  • Chemical Carboxy-Terminal Sequence Analysis of Peptides : Acetyl isothiocyanate has been used as a derivatizing reagent in peptide sequencing, indicating its utility in biochemical research (Mo et al., 1997).

  • Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates : Thiolated isothiocyanates have shown potential in modulating cellular responses through transthiocarbamoylation of proteins, contributing to the understanding of isothiocyanates' medical benefits as “functional foods” (Shibata et al., 2011).

  • Induction of Apoptosis in Gastric Cancer Cells : Propyl isothiocyanate (PITC) was found to induce apoptosis in gastric cancer cells by oxidative stress via glutathione depletion (Huang et al., 2019).

  • Synthesis of Anticancer Agents : A novel synthesis method for phenethyl isothiocyanate derivatives was developed, demonstrating their potential as anticancer agents (Luo et al., 2017).

  • Bladder Cancer Risk and Dietary Isothiocyanates : A study explored the relationship between dietary intake of isothiocyanates and bladder cancer risk, highlighting the potential protective effect of these compounds (Zhao et al., 2007).

Mechanism of Action

Target of Action

Isothiocyanates, including Acetyl Isothiocyanate, primarily target the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

Once inside the cells, isothiocyanates engage in a reaction with glutathione , catalyzed by the enzyme glutathione S-transferase (GST) . The activation of Nrf2 stands as a pivotal mechanism of action for all isothiocyanates, playing a key role in both antioxidative and anti-inflammatory activities .

Pharmacokinetics

Isothiocyanates are rapidly absorbed in the blood, with the peak observed 3 hours after ingestion . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid .

Result of Action

Isothiocyanates have been shown to block cell cycle progression in various types of cancer cells . They also mitigate inflammation by modulating NF-κB signaling through reduced pro-inflammatory cytokines such as NF-κB, IL-1β, and IL-6 .

Action Environment

The action of isothiocyanates can be influenced by environmental factors. For instance, the highest amount of isothiocyanates are found in the intestinal mucosa, in the liver, in the kidneys, and in the bladder, followed by the lungs and the spleen . This distribution can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Acetyl isothiocyanate should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be ingested, and contact with eyes, skin, or clothing should be avoided . It is also recommended to use only outdoors or in a well-ventilated area and to wear respiratory protection .

Properties

IUPAC Name

acetyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c1-3(5)4-2-6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITFJKNVGRZRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157602
Record name Acetyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-46-9
Record name Acetyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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